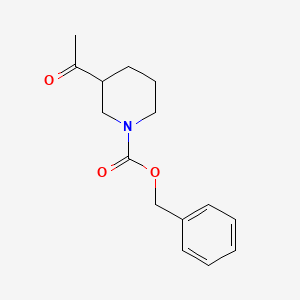

Benzyl 3-acetylpiperidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 3-acetylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-12(17)14-8-5-9-16(10-14)15(18)19-11-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRLRAPGUPJJTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693139 | |

| Record name | Benzyl 3-acetylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502639-39-6 | |

| Record name | Benzyl 3-acetylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Benzyl 3-acetylpiperidine-1-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Benzyl 3-acetylpiperidine-1-carboxylate, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. The document delineates its core chemical and physical properties, outlines a robust synthetic protocol, and explores its characteristic reactivity. Emphasis is placed on its application as a strategic intermediate, particularly in the development of novel therapeutic agents targeting the central nervous system. This guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this versatile compound for laboratory and industrial applications.

Introduction and Strategic Importance

This compound (CAS No. 502639-39-6) is a piperidine derivative of significant interest in the pharmaceutical and chemical industries.[1] The molecule incorporates two critical features: a piperidine scaffold, which is a prevalent motif in a vast number of FDA-approved drugs and natural products, and a benzyl carbamate (Cbz or Z) protecting group on the piperidine nitrogen.[2] This Cbz group serves to mask the nucleophilicity and basicity of the secondary amine, thereby enabling chemists to perform selective modifications on other parts of the molecule, such as the 3-position acetyl group.[1][2]

The strategic placement of the acetyl group at the C-3 position provides a reactive handle for a variety of chemical transformations, including carbon-carbon bond formation, reduction to an alcohol, or conversion to other functional groups. Consequently, this compound is frequently employed as a pivotal intermediate in the multi-step synthesis of complex bioactive molecules, especially those designed for neurological targets.[1][3] This guide will provide the foundational knowledge required to effectively utilize this compound in a research and development setting.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and analytical characteristics is fundamental to its successful application. The key properties of this compound are summarized below.

Core Chemical Properties

| Property | Value | Reference |

| CAS Number | 502639-39-6 | [1][4][5][6] |

| Molecular Formula | C₁₅H₁₉NO₃ | [1][4][6] |

| Molecular Weight | 261.32 g/mol | [1][4] |

| IUPAC Name | This compound | [5] |

| Synonyms | 3-Acetyl-piperidine-1-carboxylic acid benzyl ester | |

| Purity (Typical) | ≥95-98% | [1][4] |

| Storage | 2-8°C, dry conditions | [1] |

Spectroscopic Data Interpretation

-

¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the aromatic protons of the benzyl group (typically in the δ 7.3-7.4 ppm range), a singlet for the benzylic methylene protons (~δ 5.1 ppm), a singlet for the acetyl methyl protons (~δ 2.1 ppm), and a series of multiplets for the diastereotopic piperidine ring protons (typically in the δ 1.5-4.0 ppm range).

-

¹³C NMR (Carbon NMR): Key resonances would include those for the carbonyl carbons of the carbamate (~155 ppm) and the ketone (~208 ppm), signals for the aromatic carbons (127-136 ppm), the benzylic carbon (~67 ppm), the acetyl methyl carbon (~28 ppm), and the piperidine ring carbons (25-50 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the two carbonyl groups: the carbamate C=O stretch (around 1690-1700 cm⁻¹) and the ketone C=O stretch (around 1710-1720 cm⁻¹). Aromatic C-H and C=C stretching bands would also be visible.

-

Mass Spectrometry (MS): For the 4-acetyl isomer, the mass spectrum (ES+) shows a prominent peak at m/z 262, corresponding to the protonated molecule [M+H]⁺.[7] A similar result is expected for the 3-acetyl isomer.

Synthesis and Purification Protocol

The synthesis of this compound is most logically achieved through the N-protection of commercially available 3-acetylpiperidine. This approach ensures regiochemical integrity and is highly efficient.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Methodology

This protocol describes a standard Schotten-Baumann condition for N-protection.[9]

-

Reaction Setup: To a solution of 3-acetylpiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M), add an aqueous solution of a mild base like sodium bicarbonate or potassium carbonate (1.5-2.0 eq).[10] Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

-

Reagent Addition: Add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise to the cold, stirring mixture over 15-20 minutes. The use of a dropping funnel is recommended to control the addition rate and prevent temperature spikes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours.[10] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting piperidine is fully consumed.

-

Aqueous Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1N HCl (optional, to remove any remaining base), water, and saturated brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7]

-

Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this molecule stems from the distinct reactivity of its functional groups. The Cbz group provides robust protection, while the acetyl group serves as a versatile synthetic handle.

Core Reactivity Diagram

Caption: Key reaction pathways for this compound.

Reactivity of the Benzyl Carbamate (Cbz) Group

The Cbz group is a cornerstone of amine protection strategy in organic synthesis.[2] Its primary role here is to deactivate the piperidine nitrogen, preventing it from acting as a base or nucleophile in subsequent reactions.

-

Deprotection via Hydrogenolysis: The most common and mildest method for Cbz removal is catalytic hydrogenolysis.[9][11] Stirring the compound under an atmosphere of hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst efficiently cleaves the benzyl C-O bond.[10] This reaction is clean, typically high-yielding, and releases the free amine, toluene, and carbon dioxide as byproducts. This method is orthogonal to many other protecting groups, making it highly valuable in complex syntheses.[2]

-

Acidic Cleavage: Harsher conditions, such as treatment with HBr in acetic acid, can also cleave the Cbz group. However, this method is less frequently used due to its strong acidity, which may not be compatible with other acid-sensitive functional groups in the molecule.

Reactivity of the Acetyl Group

The ketone functionality at the 3-position is a versatile site for introducing molecular complexity.

-

Reduction: The acetyl ketone can be readily reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄). This transformation introduces a new stereocenter, and diastereoselective reductions can often be achieved with appropriate reagents.

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by organometallic reagents such as Grignard (R-MgBr) or organolithium (R-Li) reagents. This allows for the construction of tertiary alcohols and the formation of new carbon-carbon bonds.

-

Other Transformations: The acetyl group can also participate in a wide range of other classic carbonyl reactions, including Wittig olefination to form alkenes, reductive amination to form new amines, and conversion to enolates for alpha-functionalization.

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) is not widely published, data from analogous compounds suggest the following:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical safety goggles, and nitrile gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, with recommended temperatures between 2-8°C.[1]

Conclusion

This compound is a strategically important synthetic intermediate that offers a robust platform for the synthesis of complex piperidine-containing molecules. Its value lies in the orthogonal reactivity of its two primary functional groups: the stable, yet readily cleavable, Cbz protecting group and the versatile acetyl ketone. A firm grasp of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers to effectively leverage this compound in the pursuit of novel chemical entities for drug discovery and other advanced applications.

References

- Fuji, K., et al. (n.d.). Efficient Detachment of N-Benzyl Carbamate Group. This source discusses the deprotection of N-Cbz groups using a combination of a hard Lewis acid and a soft nucleophile.

- BenchChem Technical Support Team. (2025). Protocol for Deprotection of the Benzyl Carbamate (Cbz) Group. Benchchem.

- AK Scientific, Inc. (n.d.). This compound. AKSci.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Protective Power of Cbz: N-Cbz-Piperidine-2-carboxylic Acid in Modern Synthesis.

- Arctom Scientific. (n.d.). CAS NO. 502639-39-6 | this compound.

- Molbase. (2024). Cas:502639-39-6 Name:this compound.

- Angene International Limited. (2025). This compound|CAS 502639-39-6.

- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.

- Biosynth. (n.d.). This compound.

- Organic Chemistry Portal. (2024). Cbz-Protected Amino Groups.

- SynArchive. (2024). Protection of Amine by Carbamate.

- Rothman, R. B., et al. (n.d.). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series. PubMed.

- ChemicalBook. (2025). benzyl 4-acetylpiperidine-1-carboxylate.

- PubChem. (n.d.). Benzyl 4-acetylpiperidine-1-carboxylate. National Center for Biotechnology Information.

- ChemicalBook. (n.d.). 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester(206989-61-9) 1H NMR spectrum.

Sources

- 1. This compound [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 502639-39-6 this compound AKSci 3852AJ [aksci.com]

- 5. arctomsci.com [arctomsci.com]

- 6. This compound|CAS 502639-39-6|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 7. benzyl 4-acetylpiperidine-1-carboxylate | 160809-34-7 [chemicalbook.com]

- 8. 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester(206989-61-9) 1H NMR [m.chemicalbook.com]

- 9. total-synthesis.com [total-synthesis.com]

- 10. synarchive.com [synarchive.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Guide to the Structural Elucidation of Benzyl 3-acetylpiperidine-1-carboxylate: A Multi-Technique Approach

Abstract

In the landscape of pharmaceutical development, the unambiguous determination of a molecule's structure is a non-negotiable cornerstone of safety, efficacy, and regulatory compliance. This technical guide provides an in-depth, field-proven methodology for the complete structural elucidation of Benzyl 3-acetylpiperidine-1-carboxylate, a heterocyclic building block pertinent to medicinal chemistry.[1] Moving beyond a simple recitation of procedures, this document details the causality behind the selection of a multi-technique analytical workflow, integrating Mass Spectrometry, Infrared Spectroscopy, multi-dimensional Nuclear Magnetic Resonance, and X-ray Crystallography. We present not just the "how," but the "why," offering a logical framework that ensures self-validating, trustworthy, and authoritative results for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Structural Certainty

This compound (C₁₅H₁₉NO₃, Mol. Wt. 261.32 g/mol ) is a piperidine derivative that serves as a valuable intermediate in the synthesis of complex pharmaceutical agents, particularly those targeting the central nervous system.[1] The molecule incorporates several key features: a piperidine core, a chiral center at the C3 position, an acetyl ketone, and a benzyl carbamate (Cbz) protecting group on the piperidine nitrogen.

Given its role in constructing bioactive compounds, absolute certainty of its structure—including connectivity, functional group placement, and stereochemistry—is paramount. An error in structural assignment can lead to the synthesis of incorrect downstream molecules, compromising biological activity, safety profiles, and patentability. This guide outlines a synergistic analytical strategy designed to systematically deconstruct and confirm the identity of this molecule with the highest degree of confidence.

The Analytical Strategy: An Integrated Approach

No single analytical technique can provide a complete structural picture. A robust elucidation relies on the convergence of evidence from multiple orthogonal methods. Our strategy begins with foundational techniques that confirm mass and functional groups, then progresses to sophisticated methods that map the intricate atomic connectivity and, ultimately, the three-dimensional architecture.

The causality for this staged approach is rooted in efficiency and logic. Mass spectrometry provides the quickest confirmation of the molecular formula, the foundational hypothesis. Infrared spectroscopy offers a rapid validation of the key functional groups predicted by that formula. Finally, Nuclear Magnetic Resonance spectroscopy provides the detailed blueprint of the atomic framework, serving as the ultimate confirmation of the structural isomer.

Figure 1: Integrated workflow for structural elucidation.

Mass Spectrometry (MS): Confirming the Molecular Blueprint

Expertise & Causality: The first analytical question is always, "What is the elemental composition?" High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is chosen for its ability to provide a mass measurement with high precision (typically <5 ppm). This precision allows for the unambiguous determination of the molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an ESI-Time of Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer.

-

Ionization Mode: Perform analysis in positive ion mode to favor the formation of protonated molecules [M+H]⁺.

-

Infusion: Directly infuse the sample solution into the source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 100-500. Ensure the instrument is properly calibrated to achieve high mass accuracy.

Data Interpretation and Validation

The primary goal is to match the experimentally observed accurate mass with the theoretical mass.

| Parameter | Theoretical Value | Expected Experimental Observation |

| Molecular Formula | C₁₅H₁₉NO₃ | - |

| Monoisotopic Mass | 261.1365 g/mol | - |

| [M+H]⁺ Adduct | 262.1438 m/z | Observed m/z within 5 ppm of theoretical |

| [M+Na]⁺ Adduct | 284.1257 m/z | Often observed as a secondary adduct |

Trustworthiness: The system is self-validating. The presence of both the [M+H]⁺ and [M+Na]⁺ adducts with the correct mass difference (21.9819 Da) and accurate masses provides extremely high confidence in the assigned elemental composition. Further analysis of fragmentation patterns (MS/MS) can reveal characteristic losses, such as the loss of the benzyl group (C₇H₇, 91.05 Da) or the entire benzyloxycarbonyl moiety (C₈H₇O₂, 135.04 Da), further corroborating the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

Expertise & Causality: With the molecular formula confirmed, FTIR spectroscopy is employed to rapidly verify the presence of the key functional groups. Its power lies in identifying the distinct vibrational frequencies of specific bonds, most notably the two different carbonyl groups (ketone and carbamate) in our target molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-600 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.

Data Interpretation and Validation

The key diagnostic signals are the carbonyl stretching vibrations. The electronic environment of each carbonyl is different, causing them to absorb at slightly different frequencies.

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Rationale for Assignment |

| Ketone | C=O | ~1715 cm⁻¹ | Typical for a saturated aliphatic ketone.[2] |

| Carbamate | C=O | ~1690-1705 cm⁻¹ | The nitrogen lone pair delocalizes into the carbonyl, weakening the C=O bond and lowering its frequency relative to a simple ketone.[3][4] |

| Aromatic C-H | C-H stretch | ~3030-3100 cm⁻¹ | Characteristic of sp² C-H bonds in the benzyl ring. |

| Aliphatic C-H | C-H stretch | ~2850-2960 cm⁻¹ | Characteristic of sp³ C-H bonds in the piperidine and acetyl groups. |

| C-O Stretch | C-O | ~1230-1250 cm⁻¹ | Strong stretch associated with the carbamate ester linkage. |

Trustworthiness: The observation of two distinct carbonyl peaks in the expected regions provides strong, direct evidence for the simultaneous presence of both the acetyl and benzyl carbamate functionalities, validating a key feature of the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

Expertise & Causality: NMR is the most powerful technique for the de novo structure elucidation of organic molecules in solution.[5][6][7] It provides detailed information on the chemical environment, count, and connectivity of every proton and carbon atom. A suite of 1D and 2D NMR experiments is used to piece the molecular puzzle together, atom by atom.

Experimental Protocols: A Multi-Dimensional Approach

-

Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.

-

1D Experiments:

-

¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, coupling constants (J-values), and integrations.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to count the number of unique carbon environments.

-

DEPT-135: Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons are absent.

-

-

2D Experiments:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is crucial for tracing the proton network within the piperidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal of the atom it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over longer ranges (typically 2-3 bonds). This is the key experiment for connecting the different structural fragments.[8]

-

Data Interpretation and Validation

A systematic interpretation of the NMR data allows for the complete assembly of the structure.

Predicted NMR Data Summary for this compound

| Position | δ¹³C (ppm) | δ¹H (ppm) | Multiplicity | Key HMBC Correlations (from H to C) |

| Benzyl-CH₂ | ~67 | ~5.15 | s | C=O (carbamate), Benzyl C1, Benzyl C2/6 |

| Benzyl-Aryl | ~128-136 | ~7.35 | m | - |

| C=O (Carbamate) | ~155 | - | - | - |

| C=O (Ketone) | ~209 | - | - | - |

| Acetyl-CH₃ | ~28 | ~2.18 | s | C=O (Ketone), C3 |

| Piperidine-C2 | ~45-50 | ~3.0-4.2 | m | C3, C4, C6, C=O (carbamate) |

| Piperidine-C3 | ~50 | ~2.8-3.0 | m | C2, C4, C5, C=O (Ketone), Acetyl-CH₃ |

| Piperidine-C4 | ~25-30 | ~1.5-2.0 | m | C2, C3, C5, C6 |

| Piperidine-C5 | ~20-25 | ~1.5-2.0 | m | C3, C4, C6 |

| Piperidine-C6 | ~40-45 | ~3.0-4.2 | m | C2, C4, C5, C=O (carbamate) |

Note: Due to the carbamate group, piperidine ring protons are often broad and complex due to restricted rotation and conformational isomers.

Connecting the Fragments with HMBC: The HMBC experiment provides the unambiguous links between the isolated spin systems.

Figure 2: Key HMBC correlations for structural assembly.

X-ray Crystallography: The Gold Standard

Expertise & Causality: When an unambiguous 3D structure is required, particularly the absolute stereochemistry at the C3 position, single-crystal X-ray diffraction is the definitive technique.[9][10] It provides a precise map of electron density in the solid state, allowing for the exact placement of every atom in space.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step.[10] A common method is slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm) is mounted on a goniometer head.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map, from which the atomic positions are refined.

Data Interpretation and Validation

The output is a crystallographic information file (CIF) containing precise atomic coordinates. This data confirms not only the connectivity established by NMR but also:

-

Bond lengths and angles: Which can be compared to standard values.

-

Conformation: The preferred solid-state conformation of the piperidine ring (e.g., chair).[11]

-

Stereochemistry: Unambiguous assignment of the R/S configuration at the C3 chiral center.

-

Intermolecular Interactions: Reveals how molecules pack in the crystal lattice.

Method Validation and Data Integrity

Trustworthiness: The process of structure elucidation is a discovery exercise. Once confirmed, the analytical methods used for routine quality control (e.g., HPLC for purity testing) must be formally validated to prove they are suitable for their intended purpose.[12][13] This is a critical regulatory requirement in drug development.[14]

Key Validation Parameters for a QC Method

| Parameter | Purpose |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).[15][16] |

| Linearity | Demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. |

| Accuracy | The closeness of test results to the true value. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. |

Conclusion

The structural elucidation of this compound is a case study in the power of an integrated, multi-technique analytical approach. By systematically applying HRMS, FTIR, and a suite of NMR experiments, one can build a complete and validated picture of the molecule's identity and connectivity. Each technique provides a unique layer of evidence, culminating in a self-validating data package that meets the rigorous standards of the pharmaceutical industry. For ultimate certainty regarding its three-dimensional nature, X-ray crystallography stands as the final arbiter. This logical and scientifically sound workflow ensures that the molecular foundation of any subsequent research or development is built on a bedrock of certainty.

References

- Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). Google Cloud.

- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). Omics Online.

- Structure elucidation of small organic molecules by contemporary computational chemistry methods. (n.d.). Semantic Scholar.

- X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. (2017). Sampath.

- NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. (2014). American Chemical Society.

- A Comparative Guide to the X-ray Crystallography of 2-Benzylpiperidine Derivatives. (n.d.). Benchchem.

- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). Anuchen.

- Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. (n.d.). Journal of Chemical and Pharmaceutical Sciences.

- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil.

- A Step-by-Step Guide to Analytical Method Development and Validation. (2023). Emery Pharma.

- Analytical method validation: A brief review. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.

- An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. (2024). Sofpromed.

- Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. (2025). ResearchGate.

- X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. (2020). MDPI.

- Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. (2022). PubMed Central.

- Benzyl piperidine-1-carboxylate. (n.d.). PubChem.

- Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. (n.d.). MDPI.

- IR Spectroscopy Tutorial: Ketones. (n.d.). University of Calgary.

- FTIR spectra of a EDA carbamate, b DETA carbamate, and c TETA carbamate. (n.d.). ResearchGate.

- This compound. (n.d.). BOC Sciences.

- Benzyl 4-acetylpiperidine-1-carboxylate. (n.d.). PubChem.

Sources

- 1. This compound [myskinrecipes.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. omicsonline.org [omicsonline.org]

- 6. anuchem.weebly.com [anuchem.weebly.com]

- 7. jchps.com [jchps.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative - Sampath - Journal of Structural Chemistry [bakhtiniada.ru]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. upm-inc.com [upm-inc.com]

- 13. sofpromed.com [sofpromed.com]

- 14. emerypharma.com [emerypharma.com]

- 15. scielo.br [scielo.br]

- 16. wjarr.com [wjarr.com]

An In-depth Technical Guide to Benzyl 3-acetylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Benzyl 3-acetylpiperidine-1-carboxylate, a key intermediate in modern medicinal chemistry. We will delve into its chemical identity, properties, synthesis, and critical applications, with a focus on the scientific rationale behind its use in drug discovery and development.

Chemical Identity and Nomenclature

This compound is a heterocyclic organic compound featuring a piperidine ring N-protected with a benzyloxycarbonyl (Cbz or Z) group and substituted with an acetyl group at the 3-position. This strategic combination of functional groups makes it a valuable building block in multi-step organic synthesis.

Systematic IUPAC Name: The formal IUPAC name for this compound is This compound . An alternative, equally valid IUPAC name is 1-(1-(benzyloxycarbonyl)piperidin-3-yl)ethan-1-one .

Synonyms: Researchers may encounter this compound under various names in literature and commercial listings. Common synonyms include:

-

3-Acetyl-piperidine-1-carboxylic acid benzyl ester

-

1-Cbz-3-acetylpiperidine

-

N-Cbz-3-acetylpiperidine

Chemical Identifiers:

| Identifier | Value |

|---|---|

| CAS Number | 502639-39-6 |

| Molecular Formula | C₁₅H₁₉NO₃[1] |

| Molecular Weight | 261.32 g/mol [1] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, reaction setup, and purification.

| Property | Value |

| Appearance | Typically a colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |

| Storage | Should be stored in a cool, dry place, typically at 2-8°C, under an inert atmosphere to prevent degradation.[1] |

The Strategic Importance in Synthesis: A Tale of Protection and Activation

The utility of this compound in organic synthesis stems from the clever interplay of its constituent parts: the piperidine core, the N-benzyloxycarbonyl protecting group, and the 3-acetyl substituent.

The N-Benzyloxycarbonyl (Cbz) Protecting Group: A Gateway to Selective Reactivity

The Cbz group serves as a robust protecting group for the piperidine nitrogen. This is a critical strategic choice for several reasons:

-

Deactivation of the Nitrogen: The electron-withdrawing nature of the Cbz group significantly reduces the nucleophilicity and basicity of the piperidine nitrogen. This prevents unwanted side reactions at the nitrogen, such as N-alkylation or participation in acid-base chemistry, allowing for selective transformations on other parts of the molecule.

-

Controlled Deprotection: The Cbz group is renowned for its stability under a wide range of reaction conditions, yet it can be cleanly removed under specific, mild conditions. The most common method for Cbz deprotection is catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst), which yields the free amine, toluene, and carbon dioxide. This orthogonality allows for deprotection without affecting other sensitive functional groups.

The 3-Acetyl Group: A Handle for Molecular Elaboration

The acetyl group at the 3-position is a versatile functional handle that can be manipulated in numerous ways to build molecular complexity. This includes:

-

Ketone Chemistry: The carbonyl group can undergo a wide array of classical ketone reactions, such as reduction to a secondary alcohol, reductive amination to introduce a new amine functionality, or reaction with Grignard or organolithium reagents to form tertiary alcohols.

-

Enolate Chemistry: The α-protons adjacent to the carbonyl are acidic and can be removed by a suitable base to form an enolate. This enolate can then participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol reactions, enabling the construction of more complex carbon skeletons.

Chirality: The Third Dimension

The carbon atom at the 3-position of the piperidine ring is a stereocenter. Therefore, this compound can exist as a racemic mixture of two enantiomers or in an enantiomerically pure form ((R)- or (S)-isomer). In the context of drug development, controlling the stereochemistry is paramount, as different enantiomers of a chiral drug often exhibit vastly different pharmacological activities and toxicological profiles.

The synthesis of enantiomerically pure 3-substituted piperidines is a significant area of research.[2] Strategies often involve either the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.[2]

Synthesis of this compound: A Practical Approach

Reaction Scheme:

A plausible synthetic route.

Experimental Protocol:

-

Dissolution of Starting Material: To a solution of 3-acetylpiperidine (1.0 eq) in a suitable biphasic solvent system, such as dichloromethane (DCM) and water, is added a mild base, for example, sodium bicarbonate (NaHCO₃, 2.0-3.0 eq). The mixture is cooled to 0 °C in an ice bath.

-

Addition of Protecting Group: Benzyl chloroformate (Cbz-Cl, 1.1-1.2 eq) is added dropwise to the stirred reaction mixture, ensuring the temperature remains at or below 5 °C.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Extraction: Upon completion, the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality in Experimental Choices:

-

Biphasic System and Base: The use of a biphasic system with a mild inorganic base like NaHCO₃ is crucial. The base neutralizes the HCl generated during the reaction, driving the equilibrium towards the product. The biphasic nature allows for easy separation of the product from the inorganic salts after the reaction.

-

Controlled Addition at Low Temperature: The dropwise addition of the highly reactive benzyl chloroformate at low temperature is a standard precaution to control the exothermicity of the reaction and prevent potential side reactions.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules, particularly those targeting the Central Nervous System (CNS).[1] The 3-substituted piperidine motif is a common feature in many CNS-active drugs.

Logical Flow of Application in Drug Discovery:

Application workflow in drug discovery.

While specific drug candidates synthesized directly from this compound are not extensively detailed in publicly available literature, its structural motifs are present in numerous CNS-targeting compounds. For instance, the benzylpiperidine scaffold is a key component in a variety of inhibitors and receptor modulators. The strategic placement of the acetyl group at the 3-position allows for the introduction of diverse pharmacophoric elements that can interact with specific biological targets.

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

Inferred Hazards: Based on the safety data for similar compounds, potential hazards may include:

-

Skin and eye irritation.

-

Harmful if swallowed or inhaled.

For detailed and specific safety information, it is always recommended to consult the MSDS provided by the supplier.

Conclusion

This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its carefully orchestrated combination of a versatile piperidine core, a robust protecting group, and a reactive functional handle makes it an indispensable tool for medicinal chemists. As the quest for novel therapeutics for CNS disorders and other diseases continues, the demand for such well-designed building blocks is only set to increase, solidifying the importance of this compound in the landscape of modern drug discovery.

References

- PubChem. Benzyl 4-acetylpiperidine-1-carboxylate.

- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

Sources

Benzyl 3-acetylpiperidine-1-carboxylate: A Technical Guide for Advanced Drug Discovery

Introduction: Strategic Importance in Medicinal Chemistry

Benzyl 3-acetylpiperidine-1-carboxylate is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its molecular architecture, featuring a piperidine core functionalized with an acetyl group and protected by a benzyl carbamate, offers a unique combination of structural rigidity and synthetic versatility. This guide provides an in-depth technical overview of its chemical properties, synthesis, and applications, with a particular focus on its role as a key intermediate in the development of novel therapeutics, especially those targeting the central nervous system (CNS). The strategic placement of the acetyl group at the 3-position and the lability of the benzyl carbamate (Cbz) protecting group make this molecule a valuable scaffold for creating diverse libraries of compounds for drug screening and lead optimization.[1]

Molecular Profile and Physicochemical Properties

A precise understanding of the molecular characteristics of this compound is fundamental for its effective utilization in synthesis and for predicting the properties of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₉NO₃ | [1] |

| Molecular Weight | 261.32 g/mol | [1] |

| CAS Number | 502639-39-6 | [1] |

| IUPAC Name | This compound | N/A |

| Appearance | Expected to be a colorless to yellow oil or solid | N/A |

| Storage | 2-8°C, dry | [1] |

Synthesis and Purification: A Methodological Deep Dive

The synthesis of this compound is most commonly achieved through the protection of the secondary amine of 3-acetylpiperidine using benzyl chloroformate. This reaction is a classic example of the Schotten-Baumann reaction conditions, which are widely employed for the N-acylation of amines.

The Chemistry of Cbz Protection

The benzyloxycarbonyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in the 1930s, is a cornerstone of amine protection in organic synthesis.[2] Its utility stems from its stability under a wide range of reaction conditions and its facile removal by catalytic hydrogenation, which cleaves the benzylic C-O bond to release the free amine, toluene, and carbon dioxide.

The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of the piperidine ring attacks the electrophilic carbonyl carbon of benzyl chloroformate. A base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the protected product.

Experimental Protocol: N-Cbz Protection of 3-Acetylpiperidine

This protocol is a representative procedure based on standard methods for the Cbz protection of amines.

Materials:

-

3-Acetylpiperidine hydrochloride

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃) or a non-nucleophilic organic base like Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as the solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Preparation of the Free Amine: To a stirred solution of 3-acetylpiperidine hydrochloride in a suitable solvent such as DCM, add an aqueous solution of a base like sodium carbonate at 0°C to generate the free amine in situ. If using an organic base like DIPEA, it can be added directly to the solution of the hydrochloride salt.

-

Addition of Benzyl Chloroformate: While maintaining the temperature at 0°C, slowly add benzyl chloroformate (1.0-1.2 equivalents) to the reaction mixture. It is crucial to handle benzyl chloroformate in a well-ventilated fume hood as it is a lachrymator.[3]

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours (typically 2-16 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification Protocol

The crude this compound is typically purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is commonly used as the eluent to separate the product from any unreacted starting materials and by-products.

Spectroscopic Characterization

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Aromatic protons of the benzyl group (~7.3 ppm, multiplet, 5H), benzylic protons (-CH₂-) (~5.1 ppm, singlet, 2H), piperidine ring protons (various shifts between ~1.5-4.0 ppm), acetyl methyl protons (-CH₃) (~2.1 ppm, singlet, 3H). |

| ¹³C NMR | Carbonyl carbons of the carbamate (~155 ppm) and ketone (~208 ppm), aromatic carbons (~127-136 ppm), benzylic carbon (~67 ppm), piperidine ring carbons (~25-50 ppm), acetyl methyl carbon (~28 ppm). |

| IR Spectroscopy | Strong C=O stretching absorption for the carbamate (~1690-1710 cm⁻¹), strong C=O stretching for the ketone (~1715 cm⁻¹), C-O stretching (~1230-1250 cm⁻¹), and aromatic C-H stretching (~3030-3100 cm⁻¹).[4][5] |

| Mass Spectrometry | The molecular ion peak [M]⁺ should be observable. A characteristic fragmentation pattern would involve the loss of the benzyl group, leading to a prominent peak at m/z 91 (tropylium ion).[6][7] |

Applications in Drug Discovery and Development

The N-benzylpiperidine motif is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[8] This scaffold is particularly prevalent in the design of agents targeting the central nervous system.

A Key Intermediate for CNS-Targeted Agents

This compound is an invaluable intermediate for the synthesis of compounds aimed at treating neurological and psychiatric disorders. The piperidine ring is a common feature in many CNS-active drugs, and the acetyl group at the 3-position provides a handle for further chemical modifications to explore structure-activity relationships.

-

Alzheimer's Disease: The N-benzylpiperidine core is a key component of the acetylcholinesterase inhibitor Donepezil, a frontline treatment for Alzheimer's disease.[9][10] Research into novel treatments for Alzheimer's often involves the synthesis of derivatives of this scaffold, and this compound serves as a starting point for such explorations.[8][11][12]

-

Receptor Modulators: The piperidine scaffold can be elaborated to create ligands for various G-protein coupled receptors (GPCRs) and ion channels in the brain. The acetyl group can be transformed into other functional groups or used as a point of attachment for larger molecular fragments to modulate binding affinity and selectivity for specific receptor subtypes.[1]

The Cbz protecting group plays a crucial role in multi-step syntheses. It allows for selective reactions at the acetyl group or other positions of the molecule without interference from the piperidine nitrogen. Subsequently, the Cbz group can be cleanly removed under mild hydrogenolysis conditions to yield the free amine, which can then be further functionalized, for instance, by reductive amination or amide bond formation.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

-

General Hazards: While a specific safety data sheet (SDS) is not widely available, compounds with similar structures are often classified as causing skin and eye irritation.[13][14]

-

Reagent Hazards: The synthesis of this compound involves benzyl chloroformate, which is corrosive, a lachrymator, and toxic.[3] All synthetic steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, with a recommended temperature of 2-8°C.[1]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its well-defined structure, coupled with the robust and reversible nature of the Cbz protecting group, provides a reliable platform for the synthesis of complex molecules with therapeutic potential. As research into treatments for CNS disorders continues to evolve, the demand for versatile and strategically functionalized building blocks like this compound will undoubtedly grow, solidifying its importance in the ongoing quest for novel and effective medicines.

Visualizations

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Role in Drug Discovery

Caption: Logical flow of using the title compound in drug discovery.

References

- Riley, D., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible inhibitors. Usiena Air.

- Wikipedia. (2023). Benzyl chloroformate. In Wikipedia.

- Panayides, J., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 179, 680-693.

- Common Organic Chemistry. (n.d.). Benzyl Chloroformate.

- Supporting Information for Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. (n.d.).

- Characteristic Infrared Absorption Bands of Functional Groups. (n.d.).

- Gonzalez, M. G., et al. (2021). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 26(15), 4478.

- ResearchGate. (n.d.). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease.

- Adoo, K. (n.d.). Benzyl 3-oxopiperazine-1-carboxylate.

- de Paula, C. A. A., et al. (2023). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. Journal of Cellular Biochemistry, 124(11), 1734-1748.

- Mohammadi-Farani, A., et al. (2020). Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents. Archiv der Pharmazie, 354(1), e2000258.

- Organic Syntheses. (2015). Preparation of Mono-‐Cbz Protected Guanidines.

- Chemdad. (n.d.). Benzyl chloroformate.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- PubChem. (n.d.). Ethyl 1-benzylpiperidine-4-carboxylate.

- Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts.

- MDPI. (n.d.). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease.

- CORE. (n.d.). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides.

- Reddit. (2017). benzyl chloroformate (Cbz-Cl) protecting mechanism.

- NCBI. (n.d.). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides.

- The Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via C(sp3)-H Bond Activation.

- ResearchGate. (n.d.). A Facile Synthesis of 3-(Substituted benzyl)piperidines.

- Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands.

- ResearchGate. (n.d.). Carboxylate bands [cm −1 ] in the IR spectra of 1-11.

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.

- PubChem. (n.d.). Benzyl 4-acetylpiperidine-1-carboxylate.

- Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

- MDPI. (n.d.). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.

- NCBI. (n.d.). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres.

- ResearchGate. (n.d.). Mass fragmentation pattern of compound 1. The benzyl cation at m/z =....

Sources

- 1. This compound [myskinrecipes.com]

- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 3. Benzyl Chloroformate [commonorganicchemistry.com]

- 4. elearning.uniroma1.it [elearning.uniroma1.it]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.es [fishersci.es]

Benzyl 3-acetylpiperidine-1-carboxylate CAS number 160809-34-7

An In-depth Technical Guide to Benzyl 4-acetylpiperidine-1-carboxylate (CAS No. 160809-34-7)

Foreword: Clarification on Chemical Identity

It is imperative to begin this guide by addressing a critical point of nomenclature. The Chemical Abstracts Service (CAS) number 160809-34-7 is unequivocally assigned to Benzyl 4-acetylpiperidine-1-carboxylate .[1][2][3] The topic request specified "Benzyl 3-acetylpiperidine-1-carboxylate" with this CAS number; however, this is inconsistent with global chemical registries. The 3-acetyl isomer is a distinct chemical entity with a different CAS number (502639-39-6).[4] This guide will therefore focus exclusively on the compound correctly identified by CAS number 160809-34-7: the 4-substituted isomer. This precision is paramount for ensuring reproducibility and safety in research and development.

Introduction: Strategic Importance in Synthesis

Benzyl 4-acetylpiperidine-1-carboxylate is a heterocyclic building block of significant value in medicinal chemistry and organic synthesis. Its structure combines three key features that make it a versatile intermediate:

-

A Piperidine Scaffold: This saturated nitrogen-containing heterocycle is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals targeting a wide range of biological systems.[5][6]

-

A Carboxybenzyl (Cbz) Protecting Group: The nitrogen atom is protected by a Cbz group, a robust yet readily cleavable moiety. This allows for extensive chemical modifications to be performed on other parts of the molecule without unintended reactions at the piperidine nitrogen.

-

An Acetyl Functional Group: The ketone functionality at the 4-position serves as a versatile chemical handle for a multitude of subsequent transformations, including nucleophilic additions, reductions to form alcohols, or condensations to build more complex molecular architectures.

This guide provides a detailed examination of its synthesis, analytical characterization, and strategic applications for professionals in drug development and chemical research.

Physicochemical and Computed Properties

A foundational understanding of a compound's physical and chemical properties is essential for its effective use in the laboratory. The key properties of Benzyl 4-acetylpiperidine-1-carboxylate are summarized below.

| Property | Value | Source |

| CAS Number | 160809-34-7 | [1][2][3] |

| Molecular Formula | C₁₅H₁₉NO₃ | [1][3] |

| Molecular Weight | 261.32 g/mol | [1] |

| IUPAC Name | benzyl 4-acetylpiperidine-1-carboxylate | [1] |

| Appearance | Light yellow oil, may solidify on standing | [2] |

| Exact Mass | 261.1365 g/mol | [1] |

| InChI Key | VOETZCCNDJVWCN-UHFFFAOYSA-N | [1] |

Synthesis Protocol and Mechanistic Considerations

The synthesis of Benzyl 4-acetylpiperidine-1-carboxylate is most effectively achieved through the reaction of a Weinreb amide with an organometallic reagent. This method is favored for its high yield and excellent control over the reaction, preventing the common side reaction of over-addition that plagues ketone syntheses using more reactive starting materials like acid chlorides or esters.

Experimental Workflow: Grignard Reaction with a Weinreb Amide

The following protocol is adapted from established synthetic procedures.[2]

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of Benzyl 4-acetylpiperidine-1-carboxylate.

Step-by-Step Methodology

-

Reaction Setup: To a stirred solution of 1-Cbz-N-methoxy-N-methyl-4-piperidinecarboxamide (1.0 eq) in anhydrous tetrahydrofuran (THF), cool the mixture to -15°C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Grignard Addition: Slowly add a solution of methylmagnesium bromide (MeMgBr) in THF/toluene (approx. 1.4 M, 1.0-1.2 eq) via an addition funnel, ensuring the internal temperature does not exceed -10°C.

-

Reaction Monitoring: Stir the reaction mixture at this temperature for approximately 30-60 minutes. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction at 0°C by the slow addition of 1N hydrochloric acid (HCl), followed by deionized water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it twice with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual acid and inorganic salts.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by concentration under reduced pressure to yield the final product.[2]

Causality and Experimental Rationale

-

Choice of Weinreb Amide: The N-methoxy-N-methylamide (Weinreb amide) is crucial. Upon addition of the Grignard reagent, it forms a stable, five-membered chelated intermediate with the magnesium halide. This intermediate is stable at low temperatures and does not collapse to the ketone until the acidic workup. This prevents a second equivalent of the Grignard reagent from adding to the newly formed ketone, thus avoiding the formation of the tertiary alcohol byproduct.

-

Anhydrous Conditions: Grignard reagents are potent bases and nucleophiles that react violently with protic solvents like water. All glassware must be oven-dried, and anhydrous solvents must be used to prevent quenching the reagent and reducing the yield.

-

Low Temperature: The reaction is conducted at low temperatures (-15°C to 0°C) to ensure the stability of the tetrahedral intermediate and to control the exothermic nature of the Grignard addition.

-

Acidic Quench: The addition of 1N HCl serves two purposes: it hydrolyzes the stable intermediate to liberate the desired ketone and protonates any unreacted Grignard reagent, converting it to methane gas and water-soluble magnesium salts.

Structural Elucidation and Analytical Profile

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic protocol. Standard analytical techniques are employed for this purpose.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent ion corresponding to the protonated molecule.

-

Expected [M+H]⁺: 262.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While public spectral data is limited, the expected ¹H and ¹³C NMR signals can be predicted based on the known structure. These predictions serve as a benchmark for researchers analyzing their own samples.

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Phenyl Protons | 7.25 - 7.40 | m | 5H | -CH₂-Ph |

| Benzyl Protons | ~5.15 | s | 2H | -CH₂ -Ph |

| Piperidine Protons (axial/eq) | 4.0 - 4.2 (eq) | m | 2H | CH ₂-N-CH ₂ (equatorial) |

| Piperidine Protons (axial/eq) | 2.8 - 3.0 (ax) | m | 2H | CH ₂-N-CH ₂ (axial) |

| Piperidine Methine Proton | ~2.5 | tt | 1H | CH -C=O |

| Piperidine Protons (axial/eq) | 1.5 - 1.9 | m | 4H | CH ₂-CH-CH ₂ |

| Acetyl Protons | ~2.1 | s | 3H | -C(=O)-CH₃ |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |

| Ketone Carbonyl | ~210 | -C (=O)-CH₃ |

| Carbamate Carbonyl | ~155 | N-C (=O)-O |

| Phenyl Carbons (ipso) | ~137 | C -CH₂ |

| Phenyl Carbons | 127 - 129 | C H (aromatic) |

| Benzyl Carbon | ~67 | -C H₂-Ph |

| Piperidine Carbons | ~44 | C H₂-N-C H₂ |

| Piperidine Methine Carbon | ~41 | C H-C=O |

| Piperidine Carbons | ~29 | C H₂-CH-C H₂ |

| Acetyl Carbon | ~28 | -C(=O)-C H₃ |

Applications in Research and Drug Development

The utility of Benzyl 4-acetylpiperidine-1-carboxylate lies in its capacity to serve as a scaffold for building molecular complexity. The strategic interplay between its functional groups allows for selective and sequential chemical modifications.

Diagram: Role as a Synthetic Intermediate

Caption: Chemical utility of Benzyl 4-acetylpiperidine-1-carboxylate in multi-step synthesis.

-

As a Protected Scaffold: The primary role of this compound is to provide a 4-acetylpiperidine core where the highly reactive secondary amine is masked. This allows chemists to perform reactions exclusively at the ketone. For example, reducing the ketone to a secondary alcohol with sodium borohydride would be difficult with a free piperidine, as the amine could interfere or require different reaction conditions.

-

Elaboration of the Acetyl Group: The ketone is a gateway to diverse functionality. It can be converted into secondary or tertiary alcohols, amines via reductive amination, or used in Wittig-type reactions to form alkenes. This versatility is central to creating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery.

-

Cbz Deprotection: Once all desired modifications are complete, the Cbz group can be cleanly removed under mild conditions, typically through catalytic hydrogenation (H₂ gas with a palladium-on-carbon catalyst). This unmasks the piperidine nitrogen, revealing the final target molecule or an intermediate ready for N-alkylation or N-arylation. This final step is crucial for synthesizing many biologically active compounds where a free or specifically substituted piperidine nitrogen is required for binding to a biological target.[7]

Conclusion

Benzyl 4-acetylpiperidine-1-carboxylate (CAS 160809-34-7) is a well-defined and synthetically valuable intermediate. Its robust synthesis via a Weinreb amide precursor ensures high-yield access, and its unique combination of a protected amine and a reactive ketone handle provides a logical and efficient platform for the construction of complex piperidine-containing molecules. For researchers in medicinal chemistry, its role as a key building block facilitates the exploration of chemical space and the development of novel therapeutics. Adherence to correct CAS number identification remains a cornerstone of safe and successful chemical synthesis.

References

- PubChem. Benzyl 4-acetylpiperidine-1-carboxylate.

- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145, 14221-14226. [Link]

- Aaron Chemicals LLC. Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid, 3-bromo-, ethyl ester. [Link]

- Li, X. et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

- PubMed. Divergent asymmetric synthesis of 3,5-disubstituted piperidines. [Link]

- PubMed Central. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. [Link]

- ResearchGate. A Facile Synthesis of 3-(Substituted benzyl)piperidines. [Link]

- MDPI. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. [Link]

- ResearchGate. N-Benzyl piperidine Fragment in Drug Discovery. [Link]

- PubMed. N-Benzyl piperidine Fragment in Drug Discovery. [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. benzyl 4-acetylpiperidine-1-carboxylate | 160809-34-7 [chemicalbook.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. This compound [myskinrecipes.com]

- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 6. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic data for Benzyl 3-acetylpiperidine-1-carboxylate

An In-depth Technical Guide to the Spectroscopic Characterization of Benzyl 3-acetylpiperidine-1-carboxylate

Introduction

This compound is a key synthetic intermediate in the development of novel therapeutics, particularly in the realm of neurological and psychiatric disorders.[1] Its structural framework, featuring a protected piperidine ring with an acetyl substituent, makes it a versatile building block for constructing more complex molecular architectures.[2] Accurate and comprehensive characterization of this compound is paramount to ensure its purity, identity, and suitability for downstream applications in drug discovery and development.

This technical guide provides a detailed overview of the expected spectroscopic data for this compound (CAS Number: 502639-39-6, Molecular Formula: C₁₅H₁₉NO₃).[1] While a complete set of publicly available experimental spectra for this specific molecule is limited, this document, grounded in the fundamental principles of spectroscopic analysis and data from closely related analogues, serves as a robust predictive guide for researchers. We will delve into the anticipated features of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the rationale behind these predictions and outlining standardized protocols for their acquisition.

Molecular Structure and Key Features

The structure of this compound combines a benzyl carbamate protecting group with a 3-substituted piperidine ring. This combination of a rigid aromatic system and a flexible heterocyclic ring, along with two carbonyl groups, gives rise to a distinct spectroscopic fingerprint.

Caption: Chemical Structure of this compound

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals for the benzyl, piperidine, and acetyl protons.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅) | 7.30 - 7.40 | Multiplet | 5H |

| Benzylic (CH₂) | 5.14 | Singlet | 2H |

| Piperidine Ring | 1.50 - 4.20 | Multiplets | 9H |

| Acetyl (CH₃) | 2.15 | Singlet | 3H |

Expertise & Experience: Deciphering the Predicted Spectrum

-

Aromatic Protons (7.30 - 7.40 ppm): The five protons of the phenyl group are expected to resonate in this downfield region due to the deshielding effect of the aromatic ring current. Their signals will likely appear as a complex multiplet.

-

Benzylic Protons (5.14 ppm): The two protons of the benzylic methylene group are chemically equivalent and adjacent to an oxygen atom, which deshields them, causing them to appear as a sharp singlet around 5.14 ppm.

-

Piperidine Ring Protons (1.50 - 4.20 ppm): The nine protons on the piperidine ring will show complex splitting patterns due to diastereotopicity and conformational isomerism, resulting in a series of overlapping multiplets in the aliphatic region. The protons on the carbons adjacent to the nitrogen atom will be the most downfield in this group.

-

Acetyl Protons (2.15 ppm): The three equivalent protons of the acetyl methyl group are adjacent to a carbonyl group, which deshields them, resulting in a characteristic singlet at approximately 2.15 ppm.

Caption: Standard Workflow for NMR Data Acquisition and Processing

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum using a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (CHCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Ketone Carbonyl (C=O) | 209.0 |

| Carbamate Carbonyl (C=O) | 155.0 |

| Aromatic C (quaternary) | 136.5 |

| Aromatic CH | 128.5, 128.0, 127.8 |

| Benzylic CH₂ | 67.0 |

| Piperidine CH₂ & CH | 25.0 - 50.0 |

| Acetyl CH₃ | 28.0 |

Expertise & Experience: Interpreting the Carbon Signals

-

Carbonyl Carbons (209.0 and 155.0 ppm): The two carbonyl carbons are the most deshielded and will appear furthest downfield. The ketone carbonyl is typically found at a higher chemical shift than the carbamate carbonyl.

-

Aromatic Carbons (127.8 - 136.5 ppm): The six carbons of the benzene ring will resonate in the aromatic region. The quaternary carbon to which the benzylic group is attached will be a weak signal.

-

Benzylic Carbon (67.0 ppm): The carbon of the benzylic methylene group will appear around 67.0 ppm due to its attachment to an oxygen atom.

-

Piperidine Carbons (25.0 - 50.0 ppm): The five carbons of the piperidine ring will be found in the aliphatic region, with their exact shifts influenced by their position relative to the nitrogen and the acetyl group.

-

Acetyl Carbon (28.0 ppm): The methyl carbon of the acetyl group will resonate in the upfield aliphatic region.

Experimental Protocol for ¹³C NMR Spectroscopy

The protocol is similar to that for ¹H NMR, with the primary difference being the pulse program used for acquisition. A proton-decoupled sequence is typically employed to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch |

| ~1735 | Strong | Ketone C=O Stretch |

| ~1695 | Strong | Carbamate C=O Stretch |

| ~1250 | Strong | C-O Stretch |

| ~1100 | Strong | C-N Stretch |

Trustworthiness: A Self-Validating System

The presence of two strong carbonyl absorption bands in the IR spectrum is a key diagnostic feature. The higher frequency band is attributed to the ketone, while the lower frequency band corresponds to the carbamate, which experiences resonance that weakens the C=O bond. This provides a quick and reliable confirmation of these two crucial functional groups.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically presented as a plot of transmittance versus wavenumber.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and structural features of a molecule through ionization and fragmentation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): m/z = 261.14 (corresponding to the molecular formula C₁₅H₁₉NO₃)

-

Key Fragments:

-

m/z = 91: Tropylium ion ([C₇H₇]⁺), a very common and stable fragment from benzyl groups.

-

m/z = 170: Loss of the benzyl group ([M - C₇H₇]⁺).

-

m/z = 43: Acetyl cation ([CH₃CO]⁺).

-

Caption: Predicted Key Fragmentation Pathway for this compound

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas or liquid chromatograph.

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and the data is presented as a mass spectrum.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By combining the predictive power of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, researchers can confidently verify the identity, purity, and structural integrity of this important synthetic intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the laboratory. This multi-faceted spectroscopic approach is essential for maintaining the high standards of quality and consistency required in pharmaceutical research and development.

References

- Vertex AI Search. (2026).

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- ResearchGate. (2024). A Facile Synthesis of 3-(Substituted benzyl)piperidines. [Link]

- PubChem. (2026).

Sources

Benzyl 3-acetylpiperidine-1-carboxylate physical and chemical properties

This guide provides a comprehensive overview of the physical, chemical, and synthetic properties of Benzyl 3-acetylpiperidine-1-carboxylate, a key intermediate in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective application in the laboratory.

Introduction and Strategic Importance

This compound (CAS No. 502639-39-6) is a heterocyclic building block of significant interest in the synthesis of complex pharmaceutical agents.[1] The molecule incorporates a piperidine scaffold, a privileged structure in drug discovery, functionalized with an acetyl group at the 3-position. The nitrogen atom is protected by a benzyloxycarbonyl (Cbz or Z) group, which serves two critical functions: it deactivates the otherwise reactive secondary amine and provides a stable, yet readily cleavable, protecting group suitable for multi-step syntheses.[1]